2-Chloro-6-mercaptobenzoic acid
Overview
Description
2-Chloro-6-mercaptobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a mercapto (thiol) group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-mercaptobenzoic acid typically involves the use of 2,6-dichlorobenzonitrile as a starting material. The synthetic route includes two main steps: sulfo-reaction and hydrolysis . In the first step, 2,6-dichlorobenzonitrile undergoes a sulfo-reaction to introduce the mercapto group. This is followed by hydrolysis to convert the nitrile group into a carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of solvents and reagents that are cost-effective and environmentally friendly. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-mercaptobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-mercaptobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-mercaptobenzoic acid involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-mercaptobenzoic acid
- 2-Chloro-5-mercaptobenzoic acid
- 2-Chloro-3-mercaptobenzoic acid
Uniqueness
2-Chloro-6-mercaptobenzoic acid is unique due to the specific positioning of the chlorine and mercapto groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers. The position of the functional groups influences the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
2-chloro-6-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPOJRMYFQSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560274 | |
Record name | 2-Chloro-6-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-51-0 | |
Record name | 2-Chloro-6-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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